N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde under acidic conditions.
Naphthalene Derivative Preparation: The naphthalene ring is chlorinated to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells . The benzothiazole moiety is known to interact with various biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is unique due to the presence of both benzothiazole and naphthalene moieties, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C25H17ClN2OS |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17ClN2OS/c1-15-16(25-28-22-12-2-3-14-23(22)30-25)7-6-13-21(15)27-24(29)19-10-4-9-18-17(19)8-5-11-20(18)26/h2-14H,1H3,(H,27,29) |
InChI Key |
UQVITXRNNBMEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC3=C2C=CC=C3Cl)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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